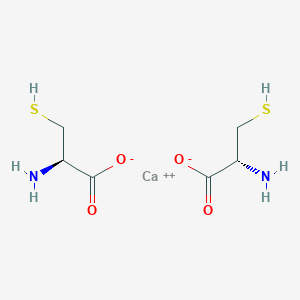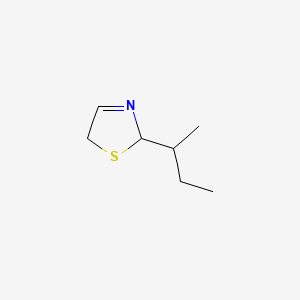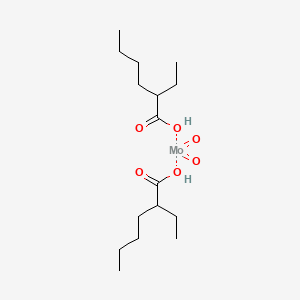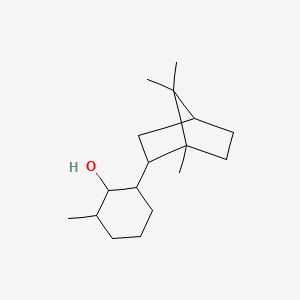
Calcium L-cystinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium L-cystinate is a chemical compound formed by the combination of calcium ions and L-cysteine, an amino acid
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting calcium carbonate or calcium hydroxide with L-cysteine in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using purified L-cysteine and calcium sources. The process is optimized to achieve high yield and purity, often involving filtration and crystallization steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in L-cysteine is oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxidized forms back to L-cysteine or other reduced sulfur compounds.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group of L-cysteine, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various alkyl halides, amines, or carboxylic acids.
Major Products Formed:
Sulfonic acid derivatives from oxidation.
Reduced sulfur compounds from reduction.
Substituted derivatives from substitution reactions.
Scientific Research Applications
Calcium L-cystinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It serves as a nutrient supplement in cell culture media to support cell growth and proliferation.
Medicine: this compound is explored for its potential therapeutic effects, including antioxidant properties and its role in enhancing glutathione levels in the body.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism by which Calcium L-cystinate exerts its effects involves its ability to enhance glutathione levels in the body. Glutathione is a powerful antioxidant that helps protect cells from oxidative stress. This compound may also interact with molecular targets such as enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Calcium L-glutamate: Another calcium salt of an amino acid, used in similar applications.
Calcium L-aspartate: Similar to Calcium L-cystinate, used in supplements and pharmaceuticals.
Calcium L-lysinate: Another calcium salt with potential therapeutic applications.
Uniqueness: this compound is unique due to its specific combination of calcium and L-cysteine, which provides distinct antioxidant properties and potential health benefits compared to other calcium amino acid salts.
Properties
CAS No. |
74263-37-9 |
|---|---|
Molecular Formula |
C6H12CaN2O4S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
calcium;(2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/2C3H7NO2S.Ca/c2*4-2(1-7)3(5)6;/h2*2,7H,1,4H2,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
ZTHOKKVNBWFAHY-CEOVSRFSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)S.C([C@@H](C(=O)[O-])N)S.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)S.C(C(C(=O)[O-])N)S.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)





![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)







